molecular formula C4H4F4O3 B8735048 Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy- CAS No. 10186-64-8

Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy-

Cat. No. B8735048
M. Wt: 176.07 g/mol
InChI Key: FVFNJRUHXHUZRC-UHFFFAOYSA-N
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Patent
US05350646

Procedure details

2-Methoxytetrafluoropropionic acid is prepared by the method described in J. Org. Chem 31 2312, (1966) from hexafluoropropene oxide. 5.25 g of this acid are treated with 3.5 g of potassium hydrogencarbonate in 10 ml of water. After reaction, the water is evaporated off at reduced pressure and the solid residue is extracted with 20 ml of methyl formate. After evaporation of the organic solution, the salt K[CH3OCF(CF3)CO2 ] is obtained. 4.26 g of this salt are dissolved in 15 ml of acetonitrile and 300 mg of anhydrous magnesium chloride are added. The precipitate of KCl is removed by centrifuging and the supernatant solution is mixed with 15 g of poly(ethylene oxide) with a mass of 9×105 g/mole in 200 ml of acetonitrile. The solution is degassed and cast on a glass plate. After evaporation and drying, a film 70 μm in thickness is obtained, whose conductivity at 80° C. is 2×10-3 (Ω cm)-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]1([F:8])[O:7][C:4]1(F)F.[C:11](=O)([O-:13])[OH:12].[K+]>O>[CH3:4][O:7][C:3]([F:8])([C:2]([F:10])([F:9])[F:1])[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1(C(F)(F)O1)F)(F)F
Step Two
Name
acid
Quantity
5.25 g
Type
reactant
Smiles
Name
Quantity
3.5 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
the water is evaporated off at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the solid residue is extracted with 20 ml of methyl formate
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic solution

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)O)(C(F)(F)F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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